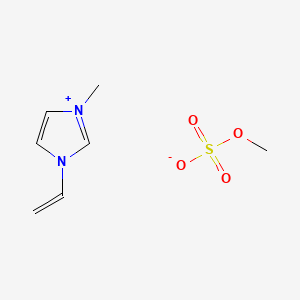

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethenyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-6H,1H2,2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVFPIHTRLNAQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014861 | |

| Record name | 3-Methyl-1-vinylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26591-72-0 | |

| Record name | 3-Methyl-1-vinylimidazolium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026591720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-vinylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-vinyl-1H-imidazolium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-VINYL-1H-IMIDAZOLIUM METHYL SULPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT64OP87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, an important ionic liquid monomer. Designed for researchers and chemical development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and emphasize the critical safety protocols required for a successful and safe synthesis.

Introduction and Strategic Overview

This compound is a member of the vinylimidazolium salt family, a class of ionic liquids that serve as versatile monomers.[1] Its molecular structure is distinguished by a positively charged imidazolium ring, a polymerizable vinyl group at the 1-position, a methyl group at the 3-position, and a methyl sulphate counter-anion.[2][3] This unique combination of a reactive vinyl moiety and the properties of an ionic liquid makes it a valuable building block for the creation of poly(ionic liquids) (PILs). These polymers are extensively studied for applications as polymer electrolytes in batteries and fuel cells, as flocculants in water treatment, and as functional coatings.[1][4]

The synthesis is achieved through a direct quaternization reaction, a robust and high-yielding method that involves the alkylation of 1-vinylimidazole with dimethyl sulphate.[2][4] This process is fundamentally a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulphate.[2]

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of the imidazolium salt proceeds via an SN2 mechanism. The key steps are:

-

Nucleophilic Attack: The sp²-hybridized nitrogen atom at the 3-position of the 1-vinylimidazole ring is electron-rich and acts as the nucleophile. It attacks one of the electrophilic methyl groups of dimethyl sulphate.

-

Transition State: A transient, five-coordinate transition state is formed where a new C-N bond is partially formed and the C-O bond of the dimethyl sulphate is partially broken.

-

Displacement & Salt Formation: The methyl sulphate anion is displaced as a leaving group, resulting in the formation of the stable, positively charged 3-methyl-1-vinyl-1H-imidazolium cation and the methyl sulphate anion.[2]

The quaternization fundamentally alters the electronic structure of the precursor, creating the final ionic liquid salt.[2]

Caption: SN2 mechanism for the quaternization of 1-vinylimidazole.

Detailed Experimental Protocol

This protocol outlines a halide-free, efficient synthesis that can be performed under ambient conditions.[1]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-Vinylimidazole | C₅H₆N₂ | 94.11 | 1072-63-5 | Light-sensitive, hygroscopic liquid.[4] Purify before use if necessary. |

| Dimethyl sulphate | C₂H₆O₄S | 126.13 | 77-78-1 | Extremely Toxic & Carcinogenic. Handle only in a fume hood with appropriate PPE. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, for washing/purification. |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Temperature-controlled bath (optional, for managing exotherms)

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-vinylimidazole (e.g., 9.41 g, 0.10 mol).

-

Inert Atmosphere: Place the flask under an inert atmosphere (N₂) to prevent side reactions with atmospheric moisture, as 1-vinylimidazole is hygroscopic.[4]

-

Reagent Addition: Begin stirring the 1-vinylimidazole. Using a dropping funnel, add dimethyl sulphate (12.61 g, 0.10 mol) dropwise over 30-45 minutes.

-

Causality: The reaction is exothermic. Slow, dropwise addition is crucial to control the temperature rise and prevent runaway reactions or side-product formation. An ice bath can be used to maintain the temperature below 30-40°C if needed.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction mixture will become increasingly viscous and may solidify as the ionic liquid product forms.

-

Work-up and Purification:

-

Once the reaction is complete (as monitored by TLC or NMR, showing consumption of starting material), add anhydrous diethyl ether (approx. 100 mL) to the flask.

-

Stir the mixture vigorously for 30 minutes. The product, being an ionic salt, is insoluble in diethyl ether, while unreacted starting materials and non-polar impurities will dissolve.

-

Causality: This washing step is a simple and effective method for initial purification, leveraging the significant polarity difference between the ionic product and the reactants.

-

Decant the diethyl ether layer. Repeat this washing process two more times to ensure high purity.

-

-

Isolation: After the final wash, remove any residual solvent from the viscous or solid product under high vacuum using a rotary evaporator or vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization: The final product, this compound, should be a pale-yellow to yellow-brown solid or viscous liquid.[5] Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Caption: Experimental workflow for the synthesis of the target ionic liquid.

Critical Safety and Handling Protocols

Dimethyl Sulphate is a Potent Poison and Carcinogen. All handling must be performed within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and double-layered gloves. Nitrile gloves are not sufficient; use butyl rubber or laminate film gloves for adequate protection.

-

Exposure: Dimethyl sulphate can be absorbed through the skin, eyes, and respiratory tract with delayed effects. In case of any contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Waste & Quenching: All glassware and equipment contaminated with dimethyl sulphate must be decontaminated. Unused or residual dimethyl sulphate can be quenched by slowly adding it to a stirred, cold (ice bath) 10-20% aqueous ammonia or sodium carbonate solution. This is an exothermic reaction and must be done carefully.

References

- Smolecule. (n.d.). Buy this compound | 26591-72-0. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDTcPDcW7vscQ22RZTcaLkMRrEjc40V6W0edeeeS3lKKWDY2aF-xtl-aYPDv-aS_Zy36pdfRh0C7_XxmkKE6ZH5P969vZ-HE8YD0QfF5qtZKICuEoQFnJy9vq3_V_a1hKd37mnHD0=]

- Request PDF. (2025). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.

- Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.

- PubChem. (n.d.). This compound. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJE3uHSNab-DQ9w5rUc6SoGv7miVU58BRVuVbhGmJIXj8i6bnbHO7GnTZ6LJwzwFXSVMVkOl3pXfOJ17YSwYs836Dt-UedLPif8ql4gWZN8g9BaePsXphtqkNV9Ye87-ewhY-wZ0hs9k2RMwVxrqaWtBPUJcRQ5S_nV2Wwbe-uQUQCC3_drky38f1d3AFEnAjHbLHPbpC6w==]

- Sigma-Aldrich. (n.d.). This compound | 26591-72-0. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKUTRku58_oXHMgDAFEuiCgT-NndwqeyoORv31rvMfezFJJGtFnlZ_uA5K9_QKM_2OpCVb29c8QUaS7CWZ0QMLIWgtbeQGo9x3-t5JwSnZyGxv0TC8-k6iPYu-4rM_z6YYbIt8x-5GT3TQGnFniDapMGTQH_zln-6Nv8PyWyfuwh6chM7aG8fsJyk=]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Foreword for the Researcher

Molecular Structure and Core Chemical Properties

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an organic salt consisting of a 1-vinyl-3-methylimidazolium cation and a methyl sulphate anion. The presence of the vinyl group on the imidazolium ring makes it a polymerizable ionic liquid monomer.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium;methyl sulfate | [1][2] |

| CAS Number | 26591-72-0 | [1][2][3] |

| Molecular Formula | C₇H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 220.25 g/mol | [1][2] |

| Canonical SMILES | C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-] | [1][2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |

Synthesis and Purification

The primary synthetic route to this compound is through the quaternization of 1-vinylimidazole.[5] This is a direct and efficient method that avoids the formation of halide impurities, which can be detrimental in many electrochemical applications.

Synthesis Pathway

The synthesis involves a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom at the 3-position of the 1-vinylimidazole ring acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulphate.

Caption: Synthesis of [(VMIM)][MeSO4] via quaternization.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the quaternization of N-vinylimidazoles.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-vinylimidazole in a polar aprotic solvent such as acetonitrile or ethyl acetate.

-

Addition of Alkylating Agent: Slowly add an equimolar amount of dimethyl sulphate to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Isolation of Product: Cool the reaction mixture to room temperature. The product may precipitate out of the solution or can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: The crude product is collected by filtration and washed with a non-polar solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate. The final product should be dried under vacuum to remove residual solvents.

Spectroscopic and Structural Characterization

Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Imidazolium Ring H (C2-H) | 9.2 - 9.5 | s |

| Imidazolium Ring H (C4-H, C5-H) | 7.8 - 8.2 | d, d |

| Vinyl H (-CH=) | 7.0 - 7.3 | dd |

| Vinyl H (=CH₂) | 5.3 - 5.9 | d, d |

| N-Methyl H (-CH₃) | 3.8 - 4.0 | s |

| Methyl Sulphate H (-OSO₃CH₃) | 3.4 - 3.6 | s |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| Imidazolium C2 | 136 - 138 |

| Imidazolium C4, C5 | 120 - 124 |

| Vinyl -CH= | 129 - 131 |

| Vinyl =CH₂ | 108 - 110 |

| N-Methyl -CH₃ | 35 - 37 |

| Methyl Sulphate -OSO₃CH₃ | 54 - 56 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The expected vibrational bands for [(VMIM)][MeSO4] are based on characteristic absorptions for imidazolium salts and sulphates.[9]

Expected FTIR Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3050 | C-H stretching (imidazolium ring and vinyl group) |

| 2980 - 2850 | C-H stretching (methyl groups) |

| 1650 - 1630 | C=C stretching (vinyl group) |

| 1580 - 1550 | C=N stretching (imidazolium ring) |

| 1470 - 1420 | C-H bending (methyl groups) |

| 1250 - 1200 | S=O asymmetric stretching (methyl sulphate) |

| 1060 - 1000 | S-O symmetric stretching (methyl sulphate) |

| 850 - 750 | C-H out-of-plane bending (imidazolium ring) |

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter for its application, especially in processes that require elevated temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For ionic liquids, it is used to determine the onset of thermal decomposition. Imidazolium-based ionic liquids with methyl sulphate anions are known to have good thermal stability.[5] For this compound, the decomposition temperature is expected to be above 200 °C.[5] Studies on similar vinylimidazolium salts suggest thermal stability up to 340 °C.[5]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. This can be used to determine the melting point (Tₘ) for crystalline solids or the glass transition temperature (T₉) for amorphous materials. One source indicates a melting point of approximately -15 °C for this compound.[5] This low melting point is characteristic of many ionic liquids.

Caption: Workflow for thermal analysis of [(VMIM)][MeSO4].

Physical Properties

Density

The density of ionic liquids is influenced by the nature of both the cation and the anion. A measured density of 1.408 g/cm³ at 20 °C has been reported for this compound.[5]

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes and reaction media. The viscosity of imidazolium-based ionic liquids is highly dependent on the alkyl chain length and the nature of the anion. While specific data for [(VMIM)][MeSO4] is unavailable, it is expected to have a moderate viscosity at room temperature.

Solubility

The solubility of this compound is largely dictated by the hydrophilic nature of the methyl sulphate anion.[2] It exhibits high solubility in polar solvents, particularly water, due to the formation of extensive hydrogen bond networks.[2] It is also expected to be soluble in other polar solvents like short-chain alcohols (methanol, ethanol) and acetonitrile, but poorly soluble in non-polar solvents such as hexane and toluene.

Predicted Solubility at 25 °C:

| Solvent | Predicted Solubility |

| Water | Miscible[2] |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Sparingly Soluble |

| Dichloromethane | Sparingly Soluble |

| Toluene | Insoluble |

| Hexane | Insoluble |

Electrochemical Properties

The electrochemical stability of an ionic liquid is defined by its electrochemical window, which is the potential range over which the ionic liquid is neither oxidized nor reduced.

Electrochemical Window

The electrochemical window is typically determined by cyclic voltammetry. For imidazolium-based ionic liquids, the cathodic limit is usually determined by the reduction of the imidazolium cation, while the anodic limit is determined by the oxidation of the anion. Vinylimidazolium salts are known to have an electrochemical window of greater than 4 V.[5] The presence of the vinyl group may slightly narrow the electrochemical window compared to its saturated alkyl counterparts due to its potential for electrochemical polymerization.

Applications

The unique combination of a polymerizable vinyl group and the properties of an ionic liquid makes this compound a versatile compound with potential applications in several fields:

-

Polymer Chemistry: As a monomer for the synthesis of poly(ionic liquid)s, which can be used as solid-state electrolytes, ion-conductive membranes, and gas separation membranes.

-

Electrochemistry: As a component of electrolytes in batteries, supercapacitors, and dye-sensitized solar cells.[2]

-

Catalysis: As a catalyst or catalyst support in various organic reactions.[2]

-

Biomaterials: The corresponding polymers have been investigated for their antimicrobial properties.

Conclusion

This compound is a functionalized ionic liquid with a promising set of physicochemical properties. Its polymerizable nature, combined with good thermal stability and high polarity, opens up a wide range of potential applications. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, this guide provides a comprehensive overview of its known properties and scientifically-backed estimations for its expected behavior based on analogous compounds. Further detailed experimental characterization will undoubtedly unlock the full potential of this intriguing ionic liquid.

References

- 1. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Molecular Architecture: A Technical Guide to the Structural Analysis of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate

Foreword: Unveiling the Identity of a Versatile Ionic Liquid

In the ever-expanding landscape of materials science and drug development, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as key players in a myriad of applications.[1] Among these, 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate stands out due to its polymerizable vinyl group, offering a gateway to novel polymeric ionic liquids (PILs) and functional materials. This guide provides a comprehensive, in-depth exploration of the structural analysis of this versatile ionic liquid, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical techniques that form the bedrock of its characterization, moving beyond mere procedural descriptions to elucidate the "why" behind the "how," thereby empowering researchers to not only replicate but also to innovate.

Synthesis: The Genesis of this compound

A robust structural analysis begins with a fundamental understanding of the compound's synthesis. The primary route to this compound is a direct quaternization reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2]

The synthesis workflow is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-vinylimidazole in a suitable polar aprotic solvent (e.g., acetonitrile or toluene) at room temperature.

-

Addition of Methylating Agent: Slowly add an equimolar amount of dimethyl sulphate to the stirred solution. This addition should be performed dropwise to control the exothermic nature of the reaction.

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 40-60 °C), for a period of 12-24 hours to ensure complete reaction.

-

Product Isolation: After the reaction is complete, the product, which is often a viscous liquid or a solid, will separate from the solvent. The solvent can be decanted or removed under reduced pressure.

-

Purification: Wash the crude product with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials. This washing step may be repeated several times.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Confirm the structure and purity of the synthesized this compound using the analytical techniques detailed in the subsequent sections.

The Analytical Toolkit: A Multi-faceted Approach to Structural Elucidation

The structural confirmation of this compound relies on a synergistic application of several analytical techniques. Each method provides a unique piece of the molecular puzzle, and together they offer a comprehensive and unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.2 - 9.4 | Singlet | 1H | H at C2 of imidazolium ring |

| ~7.8 - 8.0 | Triplet | 1H | H at C4 of imidazolium ring |

| ~7.6 - 7.8 | Triplet | 1H | H at C5 of imidazolium ring |

| ~7.1 - 7.3 | Doublet of doublets | 1H | Vinylic proton (-CH=) |

| ~5.8 - 6.0 | Doublet | 1H | Vinylic proton (=CH₂) |

| ~5.3 - 5.5 | Doublet | 1H | Vinylic proton (=CH₂) |

| ~3.9 - 4.1 | Singlet | 3H | Methyl group on imidazolium ring (-NCH₃) |

| ~3.4 - 3.6 | Singlet | 3H | Methyl group of methyl sulphate (-OSO₂CH₃) |

Note: These are predicted chemical shifts based on known data for similar imidazolium ionic liquids. Actual values may vary slightly.[3][4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~136 - 138 | C2 of imidazolium ring |

| ~128 - 130 | Vinylic carbon (-CH=) |

| ~123 - 125 | C5 of imidazolium ring |

| ~119 - 121 | C4 of imidazolium ring |

| ~108 - 110 | Vinylic carbon (=CH₂) |

| ~55 - 57 | Methyl carbon of methyl sulphate (-OSO₂CH₃) |

| ~35 - 37 | Methyl carbon on imidazolium ring (-NCH₃) |

Note: These are predicted chemical shifts based on known data for similar imidazolium ionic liquids.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the ionic liquid in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.

-

Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Vibrational Fingerprints

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3150 - 3100 | C-H stretching | Imidazolium ring C-H |

| ~3050 - 3000 | C-H stretching | Vinylic C-H |

| ~2960 - 2930 | C-H stretching | Methyl C-H |

| ~1650 - 1630 | C=C stretching | Vinyl group |

| ~1570 - 1550 | C=N stretching | Imidazolium ring |

| ~1460 - 1440 | C-H bending | Methyl group |

| ~1250 - 1200 | S=O stretching | Methyl sulphate |

| ~1060 - 1040 | S-O stretching | Methyl sulphate |

| ~850 - 800 | C-H out-of-plane bending | Imidazolium ring |

Note: These are characteristic peak ranges and the exact positions can be influenced by intermolecular interactions.[6][7][8][9]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a small drop of the ionic liquid between two IR-transparent salt plates (e.g., KBr or NaCl) to form a thin film.

-

Attenuated Total Reflectance (ATR): Directly place a drop of the ionic liquid onto the ATR crystal. This is often the preferred method for viscous liquids.

-

-

Instrument Setup:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is the most suitable method for ionic liquids as it allows the direct analysis of pre-formed ions.

Expected Mass Spectrum (Positive Ion Mode ESI-MS):

-

Parent Ion Peak: A prominent peak corresponding to the cation, [C₆H₉N₂]⁺, at m/z ≈ 109.08.

-

Fragmentation: While imidazolium rings are relatively stable, some fragmentation of the vinyl group or loss of the methyl group might be observed under certain conditions.

Expected Mass Spectrum (Negative Ion Mode ESI-MS):

-

Parent Ion Peak: A prominent peak corresponding to the anion, [CH₃OSO₃]⁻, at m/z ≈ 111.00.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the ionic liquid (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

-

Instrument Setup:

-

Use an ESI-MS instrument.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and optimal ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.

-

For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ions and interpret the fragmentation patterns to confirm the structure.[10]

Computational Analysis: A Theoretical Lens on Molecular Structure

In addition to experimental techniques, computational chemistry provides valuable insights into the structural and electronic properties of this compound. Density Functional Theory (DFT) is a powerful method for this purpose.[2]

Key Computational Insights:

-

Molecular Geometry: DFT calculations can predict the bond lengths, bond angles, and dihedral angles of both the cation and the anion, confirming the planarity of the imidazolium ring and the tetrahedral geometry around the sulfur atom in the methyl sulphate anion.[2]

-

Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the delocalization of the positive charge within the imidazolium ring and the negative charge on the oxygen atoms of the sulphate group.

-

Spectroscopic Prediction: DFT can be used to predict NMR chemical shifts and vibrational frequencies (FTIR).[4][11][12] These predicted spectra can be compared with experimental data to aid in peak assignment and confirm the structure.

The workflow for a computational structural analysis is as follows:

Caption: Workflow for computational analysis of molecular structure and properties.

Conclusion: An Integrated and Self-Validating Approach

The structural analysis of this compound is a prime example of the necessity of a multi-technique approach in modern chemical characterization. Each analytical method provides a unique and complementary perspective on the molecule's architecture. The convergence of data from NMR, FTIR, and mass spectrometry, further supported by computational predictions, creates a self-validating system that ensures the unequivocal identification and structural confirmation of this important ionic liquid. This guide has laid out not only the "what" and "how" but, most importantly, the "why" of these analytical choices, providing a robust framework for researchers in their pursuit of scientific excellence.

References

-

Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and... - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole) | Request PDF. (n.d.). Retrieved from [Link]

-

FTIR spectra for vinylimidazole derivatives 2a–h, and for commercial... - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound | C7H12N2O4S | CID 168565. (n.d.). PubChem. Retrieved from [Link]

-

shows deconvoluted FTIR spectra for liquid formulations (i.e.,... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

- Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).

- Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. (2014). Journal of Polymer Science Part A: Polymer Chemistry, 52(14), 2034-2042.

-

FTIR spectra of 1-vinyl imidazole, surfactant and surfmer. - ResearchGate. (n.d.). Retrieved from [Link]

- Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. (2015). Physical Chemistry Chemical Physics, 17(23), 15356-15366.

- Synthesis and characterization of 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids. (2016). Journal of Molecular Liquids, 224, 104-111.

- 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids. (2011). Acta Chimica Slovenica, 58(3), 458-464.

- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (2013). Asian Journal of Chemistry, 25(15), 8261-8266.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(30), 10255-10266.

- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2020).

Sources

- 1. Buy this compound | 26591-72-0 [smolecule.com]

- 2. This compound | 26591-72-0 | Benchchem [benchchem.com]

- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS: 26591-72-0)

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate (CAS No. 26591-72-0), an ionic liquid of significant interest in materials science and antimicrobial research. This document details its physicochemical properties, synthesis and purification protocols, mechanisms of action in biological systems, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction: The Versatility of a Vinylimidazolium Ionic Liquid

This compound is a quaternary ammonium salt, classified as an ionic liquid due to its low melting point.[1] Its structure, featuring a reactive vinyl group on the imidazolium cation, makes it a valuable monomer for the synthesis of polymeric ionic liquids (PILs).[2] These PILs exhibit a range of tunable properties, leading to applications in antistatic coatings, permselective membranes, and as antimicrobial agents. The imidazolium core is a key determinant of its biological activity, a subject of extensive research.[3] This guide will elucidate the fundamental chemistry and practical applications of this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various scientific domains. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26591-72-0 | [4] |

| Molecular Formula | C₇H₁₂N₂O₄S | [4] |

| Molecular Weight | 220.25 g/mol | [4] |

| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium;methyl sulfate | [4] |

| Appearance | Pale-yellow to yellow-brown solid | [5] |

| Purity | ≥95% | [5] |

| Solubility | Highly soluble in water.[2] | [2] |

| Thermal Stability | Thermally stable up to 340 °C (for the corresponding polymer) | [6] |

Synthesis and Purification

The primary route for the synthesis of this compound is the direct quaternization of 1-vinylimidazole with dimethyl sulfate.[1] This reaction is a straightforward SN2 process where the nucleophilic N-3 of the imidazole ring attacks one of the methyl groups of dimethyl sulfate.

Experimental Protocol: Direct Quaternization

This protocol describes a common laboratory-scale synthesis.

Materials:

-

1-Vinylimidazole

-

Dimethyl sulfate

-

Ethyl acetate (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-vinylimidazole in ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.[7]

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with fresh ethyl acetate to remove any unreacted starting materials.[7]

-

Dry the purified product under vacuum.[7]

Purification of the Ionic Liquid

For applications requiring high purity, further purification may be necessary. Common impurities in ionic liquids include colored byproducts and residual starting materials.

Purification Techniques:

-

Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for purification.

-

Activated Charcoal Treatment: Dissolving the ionic liquid in a solvent and treating with activated charcoal can help remove colored impurities.

-

Column Chromatography: While not always ideal for ionic liquids due to their low volatility and potential for strong interaction with the stationary phase, it can be employed in some cases.

A general workflow for the synthesis and purification is depicted in the following diagram:

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Antimicrobial Action

Imidazolium-based ionic liquids, including this compound, exhibit broad-spectrum antimicrobial activity. The primary mechanism of action is the disruption of the microbial cell membrane.[8]

The process can be broken down into the following key steps:

-

Electrostatic Adsorption: The positively charged imidazolium cation is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Membrane Intercalation and Disruption: The amphiphilic nature of the ionic liquid, with its charged head group and (in related compounds) hydrophobic alkyl chains, facilitates its insertion into the phospholipid bilayer of the cell membrane. This disrupts the membrane's structural integrity.[3]

-

Increased Permeability and Leakage: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids.

-

Cell Death: The loss of membrane potential and leakage of cellular contents ultimately leads to cell death.

The following diagram illustrates this proposed mechanism:

Caption: Proposed mechanism of antimicrobial action for imidazolium ionic liquids.

Applications and Performance

The unique properties of this compound make it suitable for a range of applications, primarily as a monomer for functional polymers.

Antimicrobial Agents

While the monomer itself has antimicrobial properties, its polymerization can lead to materials with enhanced and more durable activity. The antimicrobial efficacy of related vinylimidazolium ionic liquids has been quantified using Minimum Inhibitory Concentration (MIC) assays.

Table 2: Antimicrobial Activity of Related 1-Vinyl-3-alkyl Imidazolium Monomers (μM)

| Compound (Alkyl Chain) | S. aureus (Gram-positive) | E. coli (Gram-negative) | Source(s) |

| Hexyl | < 1.2 to 12.2 | < 2.4 to 12.2 | [9] |

| Octyl | < 1.2 to 12.2 | < 2.4 to 12.2 | [9] |

| Decyl | < 1.2 to 12.2 | < 2.4 to 12.2 | [9] |

Note: The data in Table 2 is for related compounds with varying alkyl chain lengths, as specific MIC values for the methyl derivative were not found in the reviewed literature. The general trend observed is that antimicrobial activity increases with the length of the alkyl chain.[8][9]

Antistatic Coatings

Other Potential Applications

-

Permselective Membranes: The controlled structure of polymers based on this monomer allows for the fabrication of membranes with specific ion transport properties.[10]

-

Electrolytes: The ionic conductivity of this compound suggests its potential use as an electrolyte component in batteries and supercapacitors.[2]

-

Catalysis: Like many ionic liquids, it can serve as a solvent or catalyst in various organic reactions.[2]

Safety, Toxicology, and Environmental Fate

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:

This indicates that the compound should be handled and disposed of in a manner that prevents its release into aquatic environments.

Toxicological Profile

Detailed toxicological data for this specific compound is limited. However, studies on related imidazolium ionic liquids provide some insights. The toxicity of imidazolium salts is often dependent on the length of the alkyl side chains, with longer chains generally exhibiting higher toxicity. For related compounds, acute oral and dermal toxicity has been observed.[12] The precursor, 1-methylimidazole, is known to be corrosive to the skin and eyes.

Environmental Fate and Biodegradability

The environmental fate of imidazolium-based ionic liquids is a critical consideration for their designation as "green" chemicals. Studies have shown that the biodegradability of these compounds is highly dependent on their structure.

-

Imidazolium ionic liquids with short alkyl chains, such as the methyl derivative, are generally found to be poorly biodegradable.

-

The imidazolium ring itself is often resistant to cleavage by microorganisms under standard test conditions.[4]

-

Longer alkyl side chains tend to increase the susceptibility to biodegradation.[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and thermal analysis techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. Key expected signals in the 1H NMR spectrum would include those for the vinyl protons, the imidazolium ring protons, and the methyl group protons.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the compound. Differential Scanning Calorimetry (DSC) can identify phase transitions such as melting and glass transitions.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the cation and to analyze the fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Conclusion

This compound is a functionalized ionic liquid with a rich chemistry and a wide array of potential applications. Its utility as a monomer for the synthesis of polymeric ionic liquids with tailored properties for antimicrobial coatings, antistatic films, and specialized membranes is particularly noteworthy. While its antimicrobial properties are promising, its limited biodegradability and potential aquatic toxicity necessitate careful consideration in its application and disposal. Further research into the specific toxicological profile of this compound and the development of more biodegradable analogs will be crucial for its widespread and sustainable use in various technological fields.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[4]

-

OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. Retrieved from a valid URL.[13]

-

PubMed. (n.d.). Evaluation of 1-vinyl-3-alkyl imidazolium-based ionic liquid monomers towards antibacterial activity: An in-silico & in-vitro study. Retrieved from a valid URL.[9]

-

National Center for Biotechnology Information. (n.d.). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Retrieved from a valid URL.[3]

-

Benchchem. (n.d.). This compound | 26591-72-0. Retrieved from a valid URL.[1]

-

Sigma-Aldrich. (n.d.). This compound | 26591-72-0. Retrieved from a valid URL.[5]

-

MDPI. (n.d.). Photocurable ionized vinylimidazole liquid salt for antibacterial application. Retrieved from a valid URL.[14]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Retrieved from a valid URL.[8]

-

Smolecule. (n.d.). Buy this compound | 26591-72-0. Retrieved from a valid URL.[2]

-

ChemicalBook. (n.d.). This compound | 26591-72-0. Retrieved from a valid URL.[15]

-

ScienceDirect. (n.d.). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Retrieved from a valid URL.[12]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from a valid URL.[16]

-

PubChem. (n.d.). 3-Methyl-1-vinylimidazolium chloride. National Center for Biotechnology Information. Retrieved from a valid URL.[17]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Retrieved from a valid URL.[18]

-

Google Patents. (n.d.). EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates. Retrieved from a valid URL.[10]

-

National Center for Biotechnology Information. (n.d.). From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties. Retrieved from a valid URL.[7]

-

ECHA. (n.d.). chemical label this compound. Retrieved from a valid URL.[11]

-

MDPI. (n.d.). Design and Gas Separation Performance of Imidazolium Poly(ILs) Containing Multivalent Imidazolium Fillers and Crosslinking Agents. Retrieved from a valid URL.[19]

-

Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from a valid URL.[20]

-

ResearchGate. (n.d.). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Retrieved from a valid URL.[6]

-

Thieme Connect. (n.d.). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from a valid URL.

-

Google Patents. (n.d.). CN101665462A - Method for preparing vinylimidazole ionic liquid. Retrieved from a valid URL.[21]

-

MDPI. (n.d.). High Performance Anti-Corrosion Coatings of Poly (Vinyl Butyral) Composites with Poly N-(vinyl)pyrrole and Carbon Black Nanoparticles. Retrieved from a valid URL.[22]

-

ResearchGate. (n.d.). Antistatic performance of different antistatic finishing agents on the woven Kynol fabric previously treated with the hydrophobic agent RUCO-Dry DHY. Retrieved from a valid URL.[23]

-

ResearchGate. (n.d.). Variables associated with field testing antifouling coatings. Retrieved from a valid URL.[24]

Sources

- 1. This compound | 26591-72-0 | Benchchem [benchchem.com]

- 2. Buy this compound | 26591-72-0 [smolecule.com]

- 3. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26591-72-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 1-vinyl-3-alkyl imidazolium-based ionic liquid monomers towards antibacterial activity: An in-silico & in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]

- 11. chemical-label.com [chemical-label.com]

- 12. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Digital Commons @ Andrews University - Celebration of Research and Creative Scholarship: Photocurable ionized vinylimidazole liquid salt for antibacterial application [digitalcommons.andrews.edu]

- 15. This compound | 26591-72-0 [chemicalbook.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. epfl.ch [epfl.ch]

- 19. mdpi.com [mdpi.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. CN101665462A - Method for preparing vinylimidazole ionic liquid - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Vinylimidazolium Ionic Liquids

Introduction: The Rise of Vinylimidazolium Ionic Liquids

Vinylimidazolium ionic liquids (VILs) represent a versatile class of compounds that merge the unique physicochemical properties of ionic liquids (ILs) with the reactivity of a vinyl group, enabling their use as polymerizable monomers. This dual functionality has positioned VILs as critical building blocks in the development of advanced materials, including polymer electrolytes for batteries, ion-conductive membranes, and various functional polymers.[1][2] Their applications in sensitive fields such as drug development and advanced electronics necessitate a thorough understanding of their thermal stability, a key determinant of their operational limits and safety.

This guide provides an in-depth exploration of the thermal stability of VILs, offering a blend of theoretical understanding and practical, field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and interpret the thermal behavior of these promising materials.

I. Foundational Principles of Thermal Stability in Imidazolium-Based Ionic Liquids

The thermal stability of an ionic liquid is not an arbitrary value but is intrinsically linked to its molecular structure. For imidazolium-based ILs, including VILs, stability is primarily dictated by the interplay between the cation and the anion.[3] Generally, the decomposition process is initiated by the anion.

The anion's role is paramount; its nucleophilicity and basicity are critical factors.[4][5] Highly nucleophilic anions can attack the alkyl groups on the imidazolium ring, leading to dealkylation.[4][5] More basic anions can abstract a proton from the imidazolium cation, typically from the C2 position, initiating a different degradation pathway.[4][5][6]

The structure of the cation also exerts a significant influence. The length of the alkyl chains on the imidazolium ring and the presence of functional groups, such as the vinyl group, can affect the stability.[7] Longer alkyl chains can sometimes offer more sites for nucleophilic attack, potentially lowering the decomposition temperature.

II. Core Decomposition Pathways

The thermal degradation of imidazolium-based ionic liquids, including VILs, predominantly proceeds through two primary mechanisms: deprotonation and dealkylation .[4][5] Understanding these pathways is crucial for predicting the thermal behavior of a given VIL and for designing more stable alternatives.

A. Deprotonation Pathway

This pathway is favored by anions with higher basicity. The anion abstracts a proton from the imidazolium ring, most commonly from the acidic C2 position, to form an N-heterocyclic carbene (NHC).[6] These NHCs are highly reactive intermediates that can undergo further reactions, leading to the breakdown of the ionic liquid structure.

Diagram: Deprotonation Pathway of a Vinylimidazolium Cation

Caption: Deprotonation at the C2 position of the vinylimidazolium cation by the anion.

B. Dealkylation Pathway

This mechanism, often an SN2 type reaction, is prevalent with nucleophilic anions. The anion attacks one of the alkyl substituents on the nitrogen atoms of the imidazolium ring, leading to the formation of a neutral imidazole derivative and an alkylated anion species.[4][5][6] The volatility of these neutral products contributes to the mass loss observed during thermal analysis.

Diagram: Dealkylation Pathway of a Vinylimidazolium Cation

Caption: Workflow for determining thermal stability using TGA.

B. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For VILs and their polymers, DSC is primarily used to determine the glass transition temperature (Tg), a critical parameter for amorphous materials that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.

-

Sample Preparation: Accurately weigh a small sample (5-10 mg) into a hermetically sealed aluminum pan. [8]An empty, sealed pan is used as a reference.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 or 20°C/min) to a temperature above its expected Tg and any melting transitions. [7]This step erases the sample's previous thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 or 20°C/min) to a temperature well below the Tg. [7] * Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan, as it reflects the intrinsic properties of the material without the influence of its thermal history. [1]4. Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow curve.

-

The Tg is typically reported as the midpoint of this transition. [7]

-

Diagram: DSC Experimental Workflow for Tg

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]

- 3. writingcooperative.com [writingcooperative.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Thermal Stability and Kinetic of Decomposition of Mono- and Dicationic Imidazolium-Based Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 8. Decomposition of ionic liquids in electrochemical processing - Green Chemistry (RSC Publishing) [pubs.rsc.org]

solubility of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methyl-1-vinyl-1H-imidazolium methyl sulphate in Organic Solvents

Executive Summary

This compound, hereafter referred to as [MVIM][MeSO₄], is a functionalized ionic liquid (IL) of significant interest. Its unique structure, featuring a polymerizable vinyl group on the imidazolium cation and a hydrophilic methyl sulphate anion, opens avenues for its use as a task-specific solvent, a monomer for poly(ionic liquids), and an excipient in pharmaceutical formulations.[1][2] A critical determinant of its utility in these applications is its solubility profile in various organic media. This guide provides a comprehensive overview of the principles governing the solubility of [MVIM][MeSO₄], presents its expected solubility characteristics in common organic solvents, and details a robust, validated experimental protocol for its quantitative determination.

Introduction to [MVIM][MeSO₄]

[MVIM][MeSO₄] is an imidazolium-based salt with a molecular formula of C₇H₁₂N₂O₄S and a molecular weight of approximately 220.25 g/mol .[3][4] It is distinguished by the vinyl group at the N-1 position of the imidazolium ring, which allows it to act as a monomer in polymerization reactions, and the methyl sulphate anion, which strongly influences its physicochemical properties.[1][5]

-

1.1 Chemical Structure and Properties The molecule consists of a 1-vinyl-3-methylimidazolium cation and a methyl sulphate anion. The positive charge on the cation is delocalized across the imidazolium ring, while the negative charge resides on the methyl sulphate anion. This ionic nature, combined with the asymmetry of the cation, results in a low melting point, classifying it as an ionic liquid. The methyl sulphate anion is highly polar and a strong hydrogen bond acceptor, a characteristic that largely dictates the IL's solubility behavior.[1][6] The vinyl group provides a reactive site for creating functional polymers and materials.

-

1.2 Significance and Applications The dual functionality of [MVIM][MeSO₄] makes it a versatile compound. Its ability to dissolve a range of organic and inorganic compounds is crucial for its application as a "green" solvent, offering negligible vapor pressure compared to traditional volatile organic compounds.[7][8] In drug development, ionic liquids are being explored to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[9][10] The polymerizable nature of [MVIM][MeSO₄] is particularly valuable for creating poly(ionic liquids), which have applications in drug delivery systems, as stabilizers, and as permeability enhancers.[2][11]

Fundamental Principles of [MVIM][MeSO₄] Solubility

The solubility of an ionic liquid is a complex interplay between the constituent ions and the solvent molecules. The adage "like dissolves like" is the guiding principle, where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[11][12]

-

2.1 Role of Intermolecular Forces The dissolution of [MVIM][MeSO₄] is governed by the balance of several key interactions:

-

Coulombic (Ion-Dipole) Interactions: As an ionic compound, the primary forces to overcome are the strong electrostatic attractions between the [MVIM]⁺ cation and the [MeSO₄]⁻ anion. Polar solvents with high dielectric constants can effectively shield these charges and solvate the individual ions.

-

Hydrogen Bonding: The methyl sulphate anion, with its oxygen atoms, is a potent hydrogen bond acceptor.[6] Solvents that are strong hydrogen bond donors (protic solvents like alcohols and water) will interact strongly with the anion, promoting dissolution.

-

Van der Waals Forces: These weaker forces, particularly dispersion forces, play a role in the interaction between the alkyl and vinyl parts of the cation and the nonpolar regions of solvent molecules.[13]

-

Dipolarity/Polarizability: These terms describe a solvent's ability to stabilize charges and dipoles through dipole-dipole interactions.

-

-

2.2 Influence of the Cation and Anion For imidazolium-based ILs, the anion typically has the most significant influence on hydrophilicity and solubility in polar solvents.[14] The methyl sulphate anion ([MeSO₄]⁻) is known to be highly hydrophilic due to its ability to form multiple hydrogen bonds, leading to high solubility in water and other protic solvents.[1][6] The imidazolium cation contributes to the overall polarity, but its solubility can be tuned; for instance, increasing the length of alkyl chains (not present on [MVIM][MeSO₄] beyond the methyl group) generally decreases solubility in water.[15]

-

2.3 Characterizing Solvent Effects: Kamlet-Taft Parameters To move beyond a simple "polar vs. nonpolar" description, solvents can be characterized by solvatochromic parameters, such as the Kamlet-Taft parameters, which quantify specific intermolecular forces:[16][17]

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond. Solvents with high α values (e.g., methanol, ethanol) are expected to be excellent solvents for [MVIM][MeSO₄] due to strong interactions with the sulphate anion.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.

-

π* (Dipolarity/Polarizability): Represents the solvent's ability to stabilize a charge or a dipole. A solvent's capacity to dissolve [MVIM][MeSO₄] will be strongly correlated with high α and π* values.

-

Expected Solubility Profile of [MVIM][MeSO₄]

Table 1: Expected Solubility of [MVIM][MeSO₄] in Common Organic Solvents at Ambient Temperature

| Solvent Class | Example Solvents | Kamlet-Taft α | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (0.8-1.0+) | Miscible | Strong hydrogen bond donating ability effectively solvates the [MeSO₄]⁻ anion. High polarity stabilizes the ions. Analog ILs are miscible in water and alcohols.[1][18] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Low-Medium (0-0.2) | Soluble to Miscible | High dipolarity (π*) effectively solvates the ions. Lack of H-bond donation makes them slightly less effective than protic solvents, but solubility is still expected to be high. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low-Medium (~0.1-0.4) | Soluble | Moderate polarity allows for solvation of the ion pair. Chloroform is noted as a good solvent for the analog [EMIM][EtSO₄].[19] |

| Aromatic | Toluene, Benzene | Low (0) | Sparingly Soluble | Low polarity and lack of H-bonding capability are insufficient to overcome the IL's lattice energy. |

| Nonpolar Aliphatic | Hexane, Heptane | Low (0) | Insoluble | Dominated by weak dispersion forces, these solvents cannot effectively solvate the charged ions. |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise, quantitative solubility data, the Isothermal Shake-Flask Method is the gold standard for determining equilibrium solubility. It is reliable and ensures that a true thermodynamic equilibrium is reached. The following protocol combines this method with gravimetric analysis for straightforward quantification.

-

4.1 Principle An excess amount of the solid solute ([MVIM][MeSO₄]) is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. After equilibration, the undissolved solid is separated, and a known quantity of the saturated supernatant is analyzed to determine the concentration of the dissolved solute.[14]

-

4.2 Detailed Step-by-Step Methodology

Equipment and Reagents:

-

[MVIM][MeSO₄] (solid, purity >95%)

-

Selected organic solvents (analytical grade)

-

Thermostatic orbital shaker or water bath

-

20 mL screw-cap glass vials

-

Analytical balance (±0.1 mg accuracy)

-

Centrifuge capable of holding the vials

-

Calibrated pipettes

-

Pre-weighed glass evaporating dishes or petri dishes

-

Drying oven or vacuum oven

Procedure:

-

Preparation: Add approximately 1-2 g of solid [MVIM][MeSO₄] to a 20 mL glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette 10 mL of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspension at a constant speed (e.g., 150 rpm) for 24-48 hours .

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. For finely dispersed solids, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes).

-

Trustworthiness Check: This step is crucial to avoid transferring any undissolved solid particles during sampling, which is a primary source of error in solubility measurements.

-

-

Sampling: Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a calibrated pipette. Transfer it immediately into a pre-weighed (to ±0.1 mg) and labeled evaporating dish.

-

Gravimetric Analysis: a. Weigh the evaporating dish containing the supernatant to determine the total mass of the solution. b. Place the dish in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated. The use of a vacuum oven is preferred to avoid decomposition of the IL at higher temperatures. c. Once dry, cool the dish in a desiccator and weigh it to determine the mass of the residual [MVIM][MeSO₄]. Repeat the drying and weighing cycle until a constant mass is achieved.[16]

-

Calculation:

-

Mass of dissolved [MVIM][MeSO₄] = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility (g / 100 g solvent) = (Mass of dissolved [MVIM][MeSO₄] / Mass of solvent) * 100

-

-

-

4.3 Workflow Visualization

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

Conclusion

This compound is an ionic liquid whose solubility is dominated by its hydrophilic methyl sulphate anion. It exhibits high solubility to complete miscibility in polar protic and aprotic organic solvents, while demonstrating limited solubility in nonpolar media. This profile makes it highly suitable for applications requiring polar environments, such as in organic synthesis, polymerization reactions, and as a potential solubility enhancer for polar drug molecules. For applications demanding precise solubility values, the detailed isothermal shake-flask protocol provided in this guide serves as a reliable and authoritative method for in-house determination.

References

-

ResearchGate. (n.d.). Kamlet-Taft polarity parameters for various organic solvents. Retrieved from [Link]

-

ACS Publications. (2012). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Retrieved from [Link]

-

Semantic Scholar. (2013). Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

MDPI. (2020). Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids. Retrieved from [Link]

-

Stenutz. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]

-

Journal of Pharmacy and Pharmaceutical Sciences. (2020). Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. Retrieved from [Link]

-

PubMed. (2008). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. Retrieved from [Link]

-

ACS Publications. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Retrieved from [Link]

-

MDPI. (2012). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]

-

NIH. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Retrieved from [Link]

-

NIH. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]

-

Springer. (n.d.). Application of Ionic Liquids in Drug Delivery. Retrieved from [Link]

-

ScienceDirect. (2021). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]

-

Austin Publishing Group. (2015). Ionic Liquids as Solvents in Separation Processes. Retrieved from [Link]

-

Wiley Online Library. (2014). Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. Retrieved from [Link]

- Google Patents. (n.d.). EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides.

Sources

- 1. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]

- 2. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 溶剂混溶性表 [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids [mdpi.com]

- 13. scitechnol.com [scitechnol.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. 1-Ethyl-3-methylimidazolium Methyl Sulfate | CymitQuimica [cymitquimica.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmajournal.net [pharmajournal.net]

- 20. Buy this compound | 26591-72-0 [smolecule.com]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-3-Methyl-1-vinyl-1H-imidazolium-methyl-sulphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an ionic liquid (IL) that has garnered interest in various chemical applications. Ionic liquids are salts that are liquid below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents.[1] The title compound belongs to the vinylimidazolium class of ILs, which are polymerizable monomers used in the synthesis of polymeric ionic liquids (PILs).[2] PILs are finding applications in diverse areas, including as electrolytes in batteries, CO2 capture materials, and drug delivery systems.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application and for ensuring the desired properties of the resulting polymers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and characterization of these materials.[3] This guide provides a detailed overview of the NMR and IR spectroscopic data for this compound, including experimental protocols and data interpretation.

Molecular Structure and Properties

-

IUPAC Name: 3-methyl-1-vinyl-1H-imidazol-3-ium methyl sulfate.

-

Molecular Formula: C7H12N2O4S.[7]

-

Molecular Weight: 220.25 g/mol .[7]

-

Appearance: Pale-yellow to Yellow-brown Solid.